4-Methyl-5-nitro-2-pyridinecarboxylic acid

Vue d'ensemble

Description

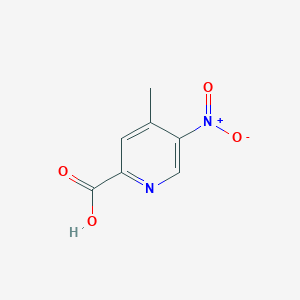

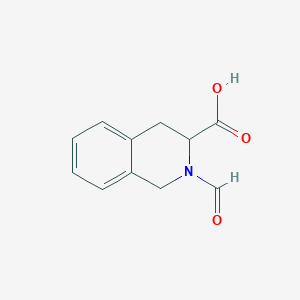

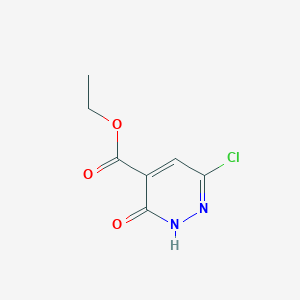

The compound of interest, 4-Methyl-5-nitro-2-pyridinecarboxylic acid, is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This particular derivative is characterized by a methyl group at the 4-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position of the pyridine ring. The presence of these functional groups suggests that the compound could exhibit interesting chemical reactivity and potentially serve as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives has been described in the literature. For instance, the synthesis of various pyridine derivatives with substitutions at different positions on the ring has been achieved through methods such as electrophilic substitution reactions and cycloaddition reactions . Although the specific synthesis of 4-Methyl-5-nitro-2-pyridinecarboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied to obtain this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly influenced by the substituents attached to the ring. For example, the presence of a nitro group can affect the electron density and the overall reactivity of the molecule . The molecular structures of related compounds, such as 4-nitropyridine-N-oxide, have been determined by techniques like gas-phase electron diffraction, which provides information on bond lengths and angles that are crucial for understanding the geometry and reactivity of these molecules .

Chemical Reactions Analysis

Pyridine derivatives are known to participate in a variety of chemical reactions. The nitro group in 4-Methyl-5-nitro-2-pyridinecarboxylic acid is an electron-withdrawing group that can make the pyridine ring more susceptible to nucleophilic attack. Additionally, the carboxylic acid functionality can engage in reactions such as esterification and amide formation, which are fundamental in the synthesis of more complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their functional groups. The presence of a nitro group typically increases the acidity of the compound, while the methyl group can contribute to the hydrophobic character of the molecule. The carboxylic acid group is associated with the ability to form hydrogen bonds, which can affect the compound's solubility and boiling point. Spectroscopic methods such as IR and Raman spectroscopy can be used to characterize these compounds and provide insights into their vibrational characteristics, which are related to their physical properties .

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

4-Methyl-5-nitro-2-pyridinecarboxylic acid plays a crucial role in organic synthesis, serving as an intermediate for various chemical reactions. The nitration of pyridine derivatives, including those related to 4-Methyl-5-nitro-2-pyridinecarboxylic acid, has been extensively studied, highlighting the compound's importance in the synthesis of organic materials and pharmaceuticals. For example, the novel 3E method for synthesizing organic crystals through nitration demonstrates the compound's role in creating intermediates for pharmaceutical synthesis, offering a more ecological, economical, and environmentally-friendly approach compared to traditional methods (Linsheng Wang, 2021).

Environmental and Green Chemistry

The production of nicotinic acid, a derivative of pyridine carboxylic acids, showcases the potential industrial applications of 4-Methyl-5-nitro-2-pyridinecarboxylic acid and its derivatives in promoting green chemistry. Efforts to develop ecological methods for producing nicotinic acid from commercially available materials such as 3-methylpyridine reflect the growing need for sustainable practices in chemical manufacturing. This research emphasizes the importance of finding green chemistry solutions to meet environmental standards without burdening the ecosystem (Dawid Lisicki et al., 2022).

Chemical Analysis and Material Science

The study of pyrrolidines synthesis through [3+2] cycloaddition reactions, involving derivatives of nitropyridines, illustrates the compound's utility in generating materials with potential industrial applications, such as dyes and agrochemical substances. These findings are vital for advancing the understanding of pyrrolidines chemistry and its implications for medicine and industry (Magdalena Żmigrodzka et al., 2022).

Pharmaceutical Applications

In pharmaceutical research, 4-Methyl-5-nitro-2-pyridinecarboxylic acid and its derivatives have been explored for their potential as intermediates in the synthesis of drugs. The multicomponent synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines demonstrates the compound's role in creating novel molecules with possible therapeutic applications. This approach to synthesizing derivatives highlights the versatility and importance of 4-Methyl-5-nitro-2-pyridinecarboxylic acid in drug development, providing a foundation for future pharmaceutical innovations (D.M. Turgunalieva et al., 2023).

Safety And Hazards

Propriétés

IUPAC Name |

4-methyl-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)8-3-6(4)9(12)13/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCSKWMCSRGUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496645 | |

| Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-nitro-2-pyridinecarboxylic acid | |

CAS RN |

5832-43-9 | |

| Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-5-NITRO-2-PYRIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)